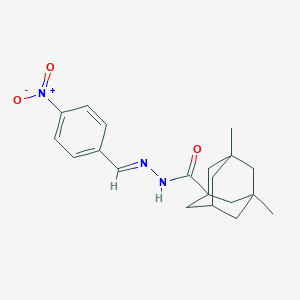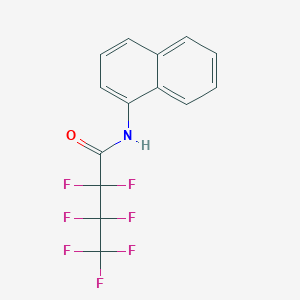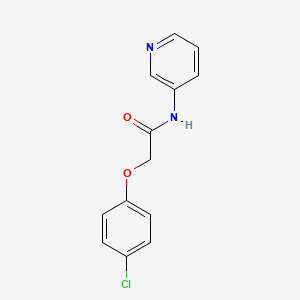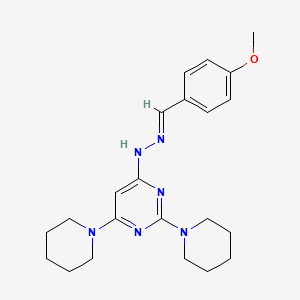
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide
Overview
Description
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide (DMNB-1) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a novel anticancer agent. DMNB-1 belongs to the family of hydrazones, a class of compounds that have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell division. 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide also induces apoptosis in cancer cells, which is characterized by the activation of caspase-3 and the cleavage of PARP. In addition, 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and good yields. 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide also exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. However, 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. In addition, 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Future Directions
For the study of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide include the development of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide as a potential anticancer drug, elucidation of its mechanism of action, and the development of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide analogs with improved solubility and pharmacokinetics.
Scientific Research Applications
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential as an anticancer agent. Several studies have reported that 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it also inhibits tumor growth in animal models.
properties
IUPAC Name |
3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-18-7-15-8-19(2,11-18)13-20(9-15,12-18)17(24)22-21-10-14-3-5-16(6-4-14)23(25)26/h3-6,10,15H,7-9,11-13H2,1-2H3,(H,22,24)/b21-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMULBCAKZHFT-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N'-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862995.png)

![9H-fluoren-9-one O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863008.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863019.png)
![4-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B3863024.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B3863029.png)


![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-quinolinamine](/img/structure/B3863055.png)


![2-chlorobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863086.png)
